molecular formula C13H12ClNO2 B14738198 naphthalen-2-yl N-(2-chloroethyl)carbamate CAS No. 5457-46-5

naphthalen-2-yl N-(2-chloroethyl)carbamate

Cat. No.: B14738198
CAS No.: 5457-46-5
M. Wt: 249.69 g/mol
InChI Key: WSBISMUDHDVTTR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl N-(2-chloroethyl)carbamate is a chemical compound with the molecular formula C13H11ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl N-(2-chloroethyl)carbamate typically involves the reaction of naphthalen-2-ol with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Naphthalen-2-ol+2-chloroethyl isocyanateNaphthalen-2-yl N-(2-chloroethyl)carbamate\text{Naphthalen-2-ol} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} Naphthalen-2-ol+2-chloroethyl isocyanate→Naphthalen-2-yl N-(2-chloroethyl)carbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalen-2-yl N-(2-hydroxyethyl)carbamate.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-2-yl N-(2-hydroxyethyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Naphthalen-2-yl N-(2-chloroethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalen-2-yl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. This mechanism is particularly relevant in its antimicrobial and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl N-methylcarbamate
  • Naphthalen-2-yl N-(2-hydroxyethyl)carbamate
  • Naphthalen-2-yl N-(2-nitroethyl)carbamate

Uniqueness

Naphthalen-2-yl N-(2-chloroethyl)carbamate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5457-46-5

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

naphthalen-2-yl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C13H12ClNO2/c14-7-8-15-13(16)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)

InChI Key

WSBISMUDHDVTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)NCCCl

Origin of Product

United States

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